3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves inhibition of specific kinases. It binds to the active site of tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
3-CYCLOPROPYL-N~4~,N~4~,6-TRIETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. Its cyclopropyl and triethyl groups contribute to its unique pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H26N4O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-cyclopropyl-N,N,6-triethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O/c1-4-16-14-18(22(27)25(5-2)6-3)19-20(15-12-13-15)24-26(21(19)23-16)17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13H2,1-3H3 |
InChI Key |
GFNKREURAOUSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)N(CC)CC |
Origin of Product |
United States |
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